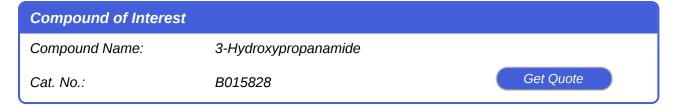


Solubility of 3-Hydroxypropanamide in different solvents

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An In-Depth Technical Guide to the Solubility of 3-Hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Hydroxypropanamide** (CAS: 2651-43-6). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on a qualitative solubility profile based on the molecule's chemical properties and outlines a detailed, standard experimental protocol for its quantitative determination.

Introduction to 3-Hydroxypropanamide

3-Hydroxypropanamide is a simple aliphatic primary amide with the chemical formula C₃H₇NO₂.[1] Its structure features both a primary amide group (-CONH₂) and a primary hydroxyl group (-OH). These functional groups are capable of acting as both hydrogen bond donors and acceptors, which is a key determinant of the molecule's solubility.[2] Understanding the solubility of this and similar compounds is critical in various stages of drug discovery and development, as low aqueous solubility can lead to poor bioavailability and unreliable results in in-vitro testing.[3][4]

Qualitative and Quantitative Solubility Profile

The polarity of **3-Hydroxypropanamide**, conferred by its amide and hydroxyl groups, strongly suggests its miscibility with other polar solvents.[5] While specific quantitative data is not widely



available, a qualitative assessment can be made based on the principle of "like dissolves like."

Qualitative Solubility Data

Solvent Class	Example Solvents	Predicted Qualitative Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Soluble	The molecule can form strong hydrogen bonds with protic solvents via its hydroxyl and amide groups.[2][6]
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Acetone	Moderately Soluble to Soluble	The polar nature of the solvent can interact with the polar functional groups of the molecule.[2]
Non-Polar	Hexane, Toluene	Sparingly Soluble to Insoluble	The significant polarity of 3- Hydroxypropanamide limits its interaction with non-polar solvents.[2]

Quantitative Solubility Data

Specific quantitative solubility values for **3-Hydroxypropanamide** in a range of solvents are not readily found in publicly available literature. Lower molecular weight amides are generally soluble in water.[7] For precise applications, experimental determination is required.

Factors Influencing Solubility

The solubility of **3-Hydroxypropanamide** can be influenced by several key factors:



- Temperature: For most solid solutes, solubility tends to increase with temperature. This
 relationship must be determined empirically for specific solute-solvent systems.
- pH: As a neutral molecule, the solubility of 3-Hydroxypropanamide is expected to be largely independent of pH. However, extreme pH values could potentially lead to hydrolysis of the amide group over time, which would affect the measurement.[8]

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9] It is a reliable method for generating precise solubility data, crucial for lead optimization and drug formulation.[4]

Objective: To determine the equilibrium solubility of **3-Hydroxypropanamide** in a selected solvent at a controlled temperature.

Materials:

- 3-Hydroxypropanamide (solid)
- Selected solvent(s) of high purity
- Analytical balance
- Glass vials with screw caps or stoppers
- Thermostatic shaker or agitator (e.g., heated magnetic stirrer)
- Centrifuge
- Calibrated micropipettes
- Apparatus for quantitative analysis (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:



- Preparation: Add an excess amount of solid 3-Hydroxypropanamide to a glass vial. An
 amount that is 5-fold the estimated quantity needed for saturation is recommended to ensure
 equilibrium is reached with a solid phase present.[10]
- Solvent Addition: Add a precise, known volume of the desired solvent to the vial.
- · Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
 [4][9]
 - Agitate the samples for a sufficient period to allow them to reach thermodynamic equilibrium. This can take anywhere from 24 to 72 hours.[9][10] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[10]
- Phase Separation:
 - After equilibration, allow the vials to rest at the controlled temperature to let undissolved solid settle.[9]
 - To ensure complete removal of solid particles from the supernatant, centrifuge the saturated samples at high speed (e.g., 14,000 rpm for 15 minutes).[9] This step is critical to avoid artificially high solubility readings.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable blank solvent to a concentration that falls within the linear range of the analytical method.
 - Quantify the concentration of 3-Hydroxypropanamide in the diluted sample using a prevalidated analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve.[9][11]



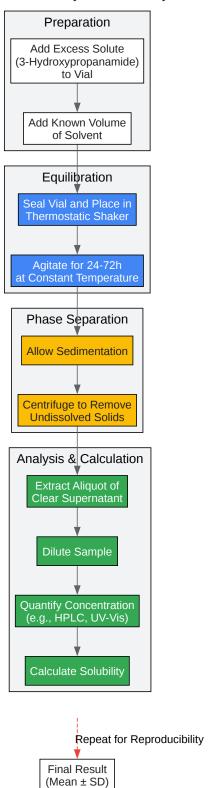
• Calculation: Calculate the solubility of **3-Hydroxypropanamide** in the solvent, expressed typically in mg/mL or mol/L, taking into account the dilution factor. The experiment should be repeated at least three times to ensure reproducibility.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.







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Caption: A flowchart of the saturation shake-flask method for solubility testing.



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